molecular formula C17H23NO6 B14028712 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid

3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid

Cat. No.: B14028712
M. Wt: 337.4 g/mol
InChI Key: CJZGGABZTIUAKJ-LBAUFKAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a methoxyphenyl group, and a carboxamido propanoic acid moiety

Preparation Methods

The synthesis of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid typically involves multiple steps, including the formation of the dioxane ring and the introduction of the methoxyphenyl and carboxamido groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic conditions to form the dioxane ring. This intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamido group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid include:

Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

3-[[(4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C17H23NO6/c1-17(2)10-23-16(11-4-6-12(22-3)7-5-11)24-14(17)15(21)18-9-8-13(19)20/h4-7,14,16H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t14-,16?/m0/s1

InChI Key

CJZGGABZTIUAKJ-LBAUFKAWSA-N

Isomeric SMILES

CC1(COC(O[C@H]1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1(COC(OC1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.